N-(3-ethoxypropyl)-1H-imidazole-1-carboxamide
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Overview
Description
N-(3-ethoxypropyl)-1H-imidazole-1-carboxamide: is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxamide with 3-ethoxypropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-1H-imidazole-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole carboxylic acids.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
Scientific Research Applications
N-(3-ethoxypropyl)-1H-imidazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-3-ethoxypropyl)-Nʹ-trifluoromethylsulfonylacetamidine
- N-(3-ethoxy-2-triflamidopropyl)acetamide
- N-(3-ethoxypropyl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(3-ethoxypropyl)-1H-imidazole-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C9H15N3O2/c1-2-14-7-3-4-11-9(13)12-6-5-10-8-12/h5-6,8H,2-4,7H2,1H3,(H,11,13) |
InChI Key |
JGIASSMFJBRYLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)N1C=CN=C1 |
Origin of Product |
United States |
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